4-amino-2-hydroxybenzenecarbohydrazide
Overview
Description
Aminosalicylic acid hydrazide is an aromatic amine.
Mechanism of Action
Target of Action
p-Aminosalicylic acid hydrazide, also known as Apacizin, primarily targets the folic acid synthesis pathway in bacteria . The key target enzyme in this pathway is dihydropteroate synthase (DHPS) .
Mode of Action
Apacizin acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) . It is incorporated into the folic acid synthesis pathway in place of para-aminobenzoic acid (PABA), leading to the production of ineffective folic acid analogs . This results in the inhibition of folic acid synthesis, which is crucial for bacterial growth and multiplication .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several downstream biochemical pathways. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. Therefore, its deficiency can lead to impaired DNA replication and protein synthesis, ultimately inhibiting bacterial growth .
Pharmacokinetics
Apacizin is typically administered orally . It is metabolized in the liver and excreted through the kidneys . The protein binding of Apacizin is reported to be between 50-60% . .
Result of Action
The primary result of Apacizin’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents the bacteria from multiplying, thereby helping to control the spread of the infection .
Action Environment
The efficacy and stability of Apacizin can be influenced by various environmental factors. For instance, drug substances are susceptible to degradation on exposure to different environmental factors such as high humidity and temperature . .
Biochemical Analysis
Biochemical Properties
p-Aminosalicylic acid hydrazide interacts with various enzymes and proteins. It has been used in the synthesis of wholly para-oriented aromatic poly (ether-amide-hydrazide)s . The compound’s role in biochemical reactions is significant, particularly in the synthesis of folic acid .
Cellular Effects
p-Aminosalicylic acid hydrazide has shown protective effects against manganese-induced neuroinflammation in BV2 microglia . It inhibits the activation of the NF-κB signaling pathways and reduces the release of pro-inflammatory cytokines .
Molecular Mechanism
The mechanism of action of p-Aminosalicylic acid hydrazide involves blocking the ability of bacteria to make folic acid . It binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Temporal Effects in Laboratory Settings
The effects of p-Aminosalicylic acid hydrazide over time in laboratory settings have been observed in studies involving wholly para-oriented aromatic poly (ether-amide-hydrazide)s . The compound’s stability, degradation, and long-term effects on cellular function have been noted in these studies .
Metabolic Pathways
p-Aminosalicylic acid hydrazide is involved in the metabolic pathway of folic acid synthesis . It interacts with the enzyme pteridine synthetase, inhibiting the synthesis of folic acid .
Subcellular Localization
Its ability to inhibit the synthesis of folic acid suggests that it may interact with enzymes located in the cytoplasm where folic acid synthesis occurs .
Properties
IUPAC Name |
4-amino-2-hydroxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,8-9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZGXAKJVDHGDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219623 | |
Record name | p-Aminosalicylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-29-8 | |
Record name | p-Aminosalicylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6946-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Aminosalicylic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apacizin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Aminosalicylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminosalicylohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APACIZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODX97PJ52T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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